
4-(3-methylcyclopentyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methylcyclopentyl)morpholine is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a cyclic amine that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
4-(3-methylcyclopentyl)morpholine has been extensively studied for its potential applications in scientific research. It has shown promising results in medicinal chemistry, where it has been used as a lead compound for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool compound for the study of various biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction pathways.
作用機序
The mechanism of action of 4-(3-methylcyclopentyl)morpholine is complex and varies depending on the specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins, leading to the suppression of disease progression. In biochemistry, it has been used as a tool compound to study the interactions between proteins and other biomolecules. In pharmacology, it has been shown to modulate the activity of various neurotransmitters and receptors, leading to changes in physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-methylcyclopentyl)morpholine are diverse and depend on the specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins, leading to the suppression of disease progression. In biochemistry, it has been used as a tool compound to study the interactions between proteins and other biomolecules. In pharmacology, it has been shown to modulate the activity of various neurotransmitters and receptors, leading to changes in physiological processes.
実験室実験の利点と制限
The advantages of using 4-(3-methylcyclopentyl)morpholine in lab experiments include its high purity and stability, which make it a reliable tool compound for the study of various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using 4-(3-methylcyclopentyl)morpholine include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are numerous future directions for the study of 4-(3-methylcyclopentyl)morpholine. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the study of its interactions with other biomolecules, such as proteins and nucleic acids. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to improved yields and purity of the product. Finally, the study of the potential applications of 4-(3-methylcyclopentyl)morpholine in other fields, such as materials science and catalysis, could lead to new discoveries and applications.
合成法
The synthesis method of 4-(3-methylcyclopentyl)morpholine is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 3-methylcyclopentanone with morpholine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. Other methods of synthesis include the use of different catalysts, solvents, and reaction conditions to optimize the yield and purity of the product.
特性
IUPAC Name |
4-(3-methylcyclopentyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9-2-3-10(8-9)11-4-6-12-7-5-11/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJNPYTOIGCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylcyclopentyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

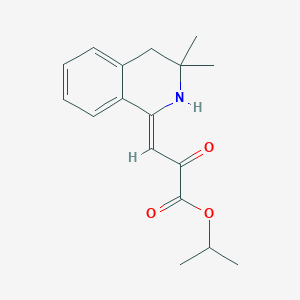
![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4963484.png)
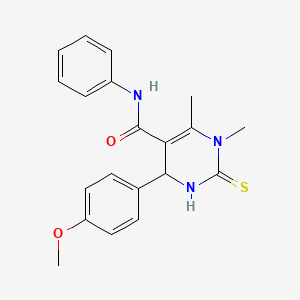

![5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4963500.png)
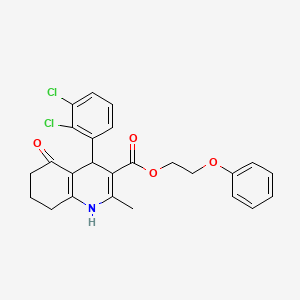
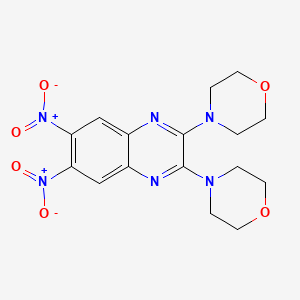
![benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4963521.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)
![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)
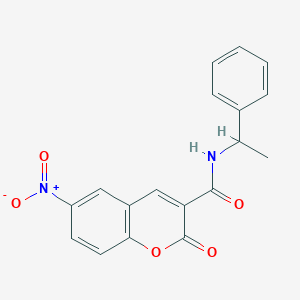
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B4963573.png)
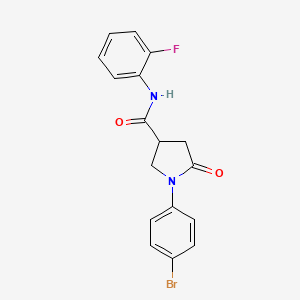
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)